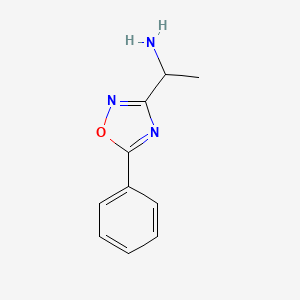

1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-amine

Description

Structural Classification Within Heterocyclic Chemistry

The compound this compound belongs to the broader classification of five-membered heterocyclic compounds containing oxygen and nitrogen atoms within the ring structure. Specifically, this molecule features a 1,2,4-oxadiazole core, which constitutes one of four possible positional isomers of oxadiazole heterocycles. The fundamental molecular formula of C₁₀H₁₁N₃O with a molecular weight of 189.21 grams per mole establishes its position within the class of nitrogen-containing heterocycles that have garnered significant attention in pharmaceutical research.

The heterocyclic classification system places 1,2,4-oxadiazoles among the azole family, distinguished by their aromatic character despite being among the least aromatic five-membered heterocyclic systems. This particular compound demonstrates the characteristic structural features of 1,2,4-oxadiazoles, including the presence of two nitrogen atoms and one oxygen atom arranged in specific positions within the five-membered ring. The aromatic nature of the system follows Hückel's rule, contributing to the stability and unique reactivity patterns observed in this class of compounds.

Within the broader context of heterocyclic chemistry, the 1,2,4-oxadiazole framework serves as a bioisosteric replacement for ester and amide functional groups, offering enhanced metabolic stability while maintaining similar electronic properties. This bioisosteric relationship has positioned compounds like this compound as valuable scaffolds in drug discovery efforts. The compound's structural classification is further refined by the presence of specific substituents: a phenyl group attached at the 5-position of the oxadiazole ring and an ethanamine moiety at the 3-position.

The following table summarizes the key structural classification parameters for this compound:

| Classification Parameter | Value/Description |

|---|---|

| Heterocycle Type | Five-membered oxadiazole |

| Isomeric Form | 1,2,4-oxadiazole |

| Molecular Formula | C₁₀H₁₁N₃O |

| Molecular Weight | 189.21 g/mol |

| Chemical Abstracts Service Number | 1292180-21-2 |

| Simplified Molecular Input Line Entry System | CC(C1=NOC(C2=CC=CC=C2)=N1)N |

| Heterocycle Family | Azole |

| Bioisosteric Equivalence | Ester/Amide replacement |

Historical Development of 1,2,4-Oxadiazole Derivatives

The historical trajectory of 1,2,4-oxadiazole derivatives traces back to 1884 when Tiemann and Krüger achieved the first synthesis of this heterocyclic system. Initially classified as azoxime or furo diazole, the 1,2,4-oxadiazole nucleus remained largely unexplored for nearly eight decades following its discovery. The compound was originally synthesized through a reaction involving amidoximes and acyl chlorides, establishing the foundational methodology that would later evolve into modern synthetic approaches.

The period from the 1940s marked a significant turning point in the development of 1,2,4-oxadiazole chemistry, as researchers began investigating the biological activity potential of these heterocyclic compounds. This initial exploration led to the discovery of the first commercial drug containing a 1,2,4-oxadiazole ring structure, Oxolamine, which was introduced to the pharmaceutical market as a cough suppressant in the 1960s. This milestone represented the first practical application of 1,2,4-oxadiazole derivatives in therapeutic contexts and validated the potential of this heterocyclic system for drug development.

The subsequent four decades witnessed exponential growth in research interest surrounding 1,2,4-oxadiazole derivatives, driven by the recognition of their diverse biological activities. Scientific investigations revealed that compounds within this class exhibited anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, antidepressant, antiangiogenic, analgesic, anti-insomnia, anti-oedema, antiparasitic, and anti-Alzheimer properties. These findings established 1,2,4-oxadiazoles as privileged scaffolds in medicinal chemistry, prompting extensive structure-activity relationship studies.

The development of synthetic methodologies for 1,2,4-oxadiazole derivatives has evolved significantly since the original Tiemann and Krüger approach. Modern synthetic strategies primarily rely on two fundamental approaches: the 1,3-dipolar cycloaddition of nitriles to nitrile oxides, and the heterocyclization between amidoximes and acid derivatives. These methodological advances have enabled the preparation of increasingly complex derivatives, including compounds like this compound, which incorporate multiple functional groups and substituent patterns.

The following table chronicles the major historical milestones in 1,2,4-oxadiazole development:

| Year | Milestone | Significance |

|---|---|---|

| 1884 | First synthesis by Tiemann and Krüger | Discovery of 1,2,4-oxadiazole heterocycle |

| 1940s | Initial biological activity studies | Recognition of therapeutic potential |

| 1960s | Introduction of Oxolamine | First commercial 1,2,4-oxadiazole drug |

| 1980s-2020s | Extensive biological screening | Discovery of diverse pharmacological activities |

| 2000s-present | Advanced synthetic methodologies | Development of complex derivatives |

Contemporary research has demonstrated that interest in 1,2,4-oxadiazole biological applications has doubled within the last fifteen years, reflecting the continued relevance and potential of this heterocyclic system. This sustained research momentum has led to the identification of compounds exhibiting inhibitory activity against various enzymatic targets, including Human Deacetylase Sirtuin 2, Carbonic Anhydrase, Histone Deacetylase, and Rearranged during Transfection kinase. The historical development trajectory suggests that compounds like this compound represent the culmination of more than a century of synthetic and biological investigations.

Positional Isomerism in Oxadiazole Systems

Positional isomerism represents a fundamental structural principle governing the properties and behavior of oxadiazole compounds, with four distinct isomeric forms possible depending on the arrangement of nitrogen and oxygen atoms within the five-membered ring. The four isomeric structures include 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole, each exhibiting distinct stability profiles, reactivity patterns, and biological properties. Among these isomers, 1,2,4-oxadiazoles and 1,3,4-oxadiazoles have received the most extensive investigation due to their superior stability and synthetic accessibility compared to other positional variants.

The stability relationships among oxadiazole isomers have been quantitatively analyzed using free Gibbs energy calculations, revealing significant differences in thermodynamic stability. The 1,3,4-oxadiazole isomer demonstrates the highest stability with a free Gibbs energy of 0.0 kilocalories per mole, while 1,2,4-oxadiazole exhibits moderate stability at 8.64 kilocalories per mole. In contrast, 1,2,3-oxadiazole and 1,2,5-oxadiazole show considerably higher energy values of 21.28 and 40.61 kilocalories per mole, respectively, indicating decreased stability. This stability order (1,3,4 > 1,2,4 > 1,2,3 > 1,2,5) has profound implications for synthetic accessibility and practical applications of these heterocyclic systems.

The compound this compound exemplifies the 1,2,4-oxadiazole isomeric form, characterized by nitrogen atoms at positions 2 and 4, with oxygen at position 1. This positional arrangement confers specific electronic properties that distinguish it from other oxadiazole isomers, particularly in terms of aromaticity and reactivity patterns. Unlike the 1,3,4-oxadiazole isomer, which exhibits greater aromaticity due to its symmetrical structure, 1,2,4-oxadiazoles demonstrate reduced aromatic character and are better described as conjugated dienes.

The positional isomerism concept has been strategically exploited in the design of energetic materials, where researchers have demonstrated that switching from 1,2,4-oxadiazole to 1,3,4-oxadiazole arrangements can significantly enhance intermolecular interactions and crystal density. Specifically, the isomeric transformation from 3-amino-5-nitramino-1,2,4-oxadiazole to 2-amino-5-nitramino-1,3,4-oxadiazole resulted in a density increase of 0.083 grams per cubic centimeter, demonstrating the practical significance of positional isomerism. This example illustrates how the spatial arrangement of heteroatoms within the oxadiazole ring directly influences molecular packing and physical properties.

The following table compares the key characteristics of oxadiazole positional isomers:

| Isomer | Free Gibbs Energy (kcal/mol) | Stability Rank | Aromaticity | Synthetic Accessibility |

|---|---|---|---|---|

| 1,3,4-Oxadiazole | 0.0 | 1st (Highest) | High | Good |

| 1,2,4-Oxadiazole | 8.64 | 2nd | Moderate | Good |

| 1,2,3-Oxadiazole | 21.28 | 3rd | Low (unstable) | Poor |

| 1,2,5-Oxadiazole | 40.61 | 4th (Lowest) | Moderate | Limited |

The reactivity differences between positional isomers stem from variations in electron distribution and bond polarization within the heterocyclic ring. In 1,2,4-oxadiazoles like this compound, the asymmetric arrangement of heteroatoms creates distinct electrophilic and nucleophilic sites that influence chemical behavior. The electrophilic character of carbon atoms at positions 3 and 5, combined with the nucleophilic properties of the nitrogen atom at position 4, establishes specific reactivity patterns that differ from those observed in other oxadiazole isomers.

Properties

IUPAC Name |

1-(5-phenyl-1,2,4-oxadiazol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-7(11)9-12-10(14-13-9)8-5-3-2-4-6-8/h2-7H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYGCRZARFUVKLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NOC(=N1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy for 1,2,4-Oxadiazole Derivatives

The synthesis of 1,2,4-oxadiazoles typically involves the cyclization of amidoximes with appropriate carbonyl compounds or their derivatives (esters or halides). Amidoximes serve as key precursors, reacting with α-halo esters or acid derivatives under basic conditions to form the oxadiazole ring.

Amidoxime Preparation: Amidoximes are usually synthesized from the corresponding nitriles by reaction with hydroxylamine hydrochloride in the presence of a base.

Cyclization Reaction: The amidoxime reacts with α-halo esters (e.g., methyl 2-bromoacetate or methyl 2-chloroacetate) under basic conditions (e.g., t-BuONa in DMSO) at room temperature to yield 1,2,4-oxadiazin-5(6H)-one derivatives, which can be further modified to obtain 1,2,4-oxadiazoles.

| Entry | Carbonyl Compound | Base | Solvent | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Methyl 2-bromoacetate | NaOH | DMSO | 4 | 42 | Initial conditions, isolated intermediate |

| 2 | Methyl 2-chloroacetate | t-BuONa | DMSO | 18 | 50 | Optimal yield with t-BuONa base |

| 3 | Methyl 2-chloroacetate | t-BuOK | DMSO | 18 | 32 | Lower yield with stronger base |

| 4 | Methyl 2-chloroacetate | KOH | DMSO | 4 | 38 | Moderate yield |

Table 1: Optimization of reaction conditions for synthesis of 1,2,4-oxadiazin-5(6H)-one derivatives.

Specific Preparation of 1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-amine

The target compound can be synthesized via the following key steps:

Synthesis of Phenylamidoxime

- Starting from benzonitrile, phenylamidoxime is prepared by reaction with hydroxylamine hydrochloride under basic conditions. This amidoxime serves as the nucleophilic component for ring formation.

Cyclization with α-Haloacetate

Phenylamidoxime is reacted with methyl 2-chloroacetate or methyl 2-bromoacetate in the presence of a strong base such as t-BuONa in DMSO at room temperature.

The reaction proceeds through nucleophilic attack of the amidoxime nitrogen on the electrophilic carbon of the haloacetate, followed by cyclization to form the 1,2,4-oxadiazole ring.

The product isolated is a 1,2,4-oxadiazin-5(6H)-one intermediate, which upon further modification yields the desired 1,2,4-oxadiazole derivative.

Introduction of Ethan-1-amine Side Chain

The ethan-1-amine substituent at the 3-position of the oxadiazole ring can be introduced via reduction or substitution reactions on appropriate precursors.

Alternatively, amide coupling strategies can be employed where the oxadiazole core bearing a carboxylic acid or ester functionality is coupled with ethylenediamine derivatives or protected aminoethyl groups, followed by deprotection to yield the free amine.

Alternative Synthetic Routes and Functionalization

Hydrazide Route to Oxadiazoles

A method involving aryl hydrazides reacting with isocyanates or isothiocyanates to form hydrazine-1-carboxamides, which then cyclize to 1,3,4-oxadiazoles, has been reported.

Although this method is more common for 1,3,4-oxadiazoles, similar strategies may be adapted for 1,2,4-oxadiazoles with appropriate modifications.

Amide Coupling and Alkylation

Amide coupling using reagents such as HBTU or EDC/HOBt can be used to attach aminoethyl groups to the oxadiazole ring when a suitable carboxyl precursor is available.

Protection/deprotection strategies (e.g., Boc protection of amines) facilitate selective functionalization.

Alkylation reactions on phenolic or thiol groups in oxadiazole derivatives can also be used to introduce side chains that can be further converted to amines.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| Amidoxime formation | Benzonitrile + NH2OH·HCl + base | Phenylamidoxime | Precursor for ring formation |

| Cyclization | Amidoxime + methyl 2-chloroacetate + t-BuONa + DMSO | 1,2,4-oxadiazin-5(6H)-one (50%) | Room temp, 18 h, optimized conditions |

| Side chain introduction | Amide coupling (HBTU, EDC/HOBt) with aminoethyl reagents | This compound | Requires protection/deprotection steps |

| Alternative hydrazide route | Aryl hydrazides + isocyanates + cyclization | Oxadiazole derivatives | More common for 1,3,4-oxadiazoles |

Chemical Reactions Analysis

1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For example, it can participate in annulation reactions followed by desulfurization/intramolecular rearrangement . Common reagents used in these reactions include piperidine, amidoxime, and carbonyl diimidazoles . Major products formed from these reactions include 3,5-disubstituted 1,2,4-oxadiazole derivatives .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing oxadiazole moieties exhibit anticancer properties. For example, a study demonstrated that derivatives of 1-(5-phenyl-1,2,4-oxadiazol-3-yl)ethan-1-amine showed significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study:

A recent study explored the effects of this compound on breast cancer cells. The results showed a dose-dependent decrease in cell viability with IC50 values in the micromolar range, indicating potential as a lead compound for further development in cancer therapy .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 15 | Apoptosis induction |

| HeLa (Cervical) | 20 | Inhibition of cell proliferation |

| A549 (Lung) | 25 | Cell cycle arrest |

Antimicrobial Properties

Another area of application is in antimicrobial research. The oxadiazole derivatives have been shown to possess antibacterial and antifungal activities. A study highlighted the effectiveness of this compound against several pathogenic strains.

Case Study:

In vitro tests indicated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Fluorescent Materials

The compound's unique structure allows it to be used in the development of fluorescent materials. Researchers have synthesized polymers incorporating this oxadiazole derivative, which exhibit strong fluorescence properties suitable for applications in sensors and imaging.

Case Study:

A polymer blend containing this compound was developed for use in organic light-emitting diodes (OLEDs). The resulting devices showed enhanced brightness and efficiency compared to traditional materials .

Chromatographic Techniques

The compound can also serve as a derivatizing agent in chromatographic techniques for the analysis of amines and amino acids. Its ability to form stable derivatives enhances detection sensitivity.

Case Study:

In a method developed for the analysis of amino acids via high-performance liquid chromatography (HPLC), the use of this compound significantly improved separation efficiency and peak resolution .

Mechanism of Action

The mechanism of action of 1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-amine involves its interaction with various molecular targets and pathways. The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . For example, it has been shown to exhibit selective histamine H3-receptor antagonistic properties .

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

Modifications to the substituents on the 1,2,4-oxadiazole ring significantly alter physicochemical and biological properties:

Key Observations :

- Phenyl vs. Alkyl Substituents : The phenyl group (C₁₀H₁₀N₃O) increases molecular weight and logP compared to the parent oxadiazole (C₄H₇N₃O), favoring interactions with aromatic residues in biological targets .

- Functional Group Additions : Methoxyethyl (C₇H₁₂N₃O₂) or isopropyl (C₁₃H₁₇N₃O) groups balance hydrophobicity and solubility, critical for drug-like properties .

Heterocycle Variations

Replacing the 1,2,4-oxadiazole with other heterocycles impacts electronic and steric profiles:

Key Observations :

Physicochemical Properties

- Solubility : Hydrochloride salts (e.g., C₄H₇N₃O·HCl in ) improve aqueous solubility, critical for bioavailability.

- Stability : The 1,2,4-oxadiazole ring is resistant to hydrolysis under physiological conditions, unlike esters or amides .

- Lipophilicity : LogP values increase with aromatic (phenyl) or alkyl (pentyl) substituents, as seen in C₁₄H₁₉N₃O (logP ~2.5) vs. C₄H₇N₃O (logP ~0.8) .

Biological Activity

1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-amine is a member of the oxadiazole family, compounds known for their diverse biological activities. This particular compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of anti-cancer and anti-inflammatory agents.

The compound is characterized by the following properties:

- Chemical Formula : CHNO

- Molecular Weight : 189.21 g/mol

- IUPAC Name : 1-(5-phenyl-1,2,4-oxadiazol-3-yl)ethanamine

These properties facilitate its interaction with various biological targets, making it a subject of interest in pharmacological research.

This compound exhibits its biological activity primarily through the following mechanisms:

Enzyme Inhibition

Research indicates that oxadiazole derivatives can inhibit critical enzymes involved in cellular processes. For instance, studies have shown that this compound can inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, suggesting potential antibacterial properties.

Modulation of Signaling Pathways

The compound influences several cell signaling pathways related to inflammation and apoptosis. It has been observed to affect gene expression and cellular metabolism, which are crucial for maintaining homeostasis within cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, including:

- HepG2 (liver cancer)

- HCT116 (colorectal cancer)

- MCF7 (breast cancer)

In vitro assays revealed that this compound exhibits significant cytotoxic effects against these cell lines. For instance, derivatives based on similar oxadiazole structures have shown IC values ranging from 10 nM to 1.51 μM in various studies .

| Cell Line | IC Value (µM) |

|---|---|

| HepG2 | 35.58 |

| HCT116 | 5.55 |

| MCF7 | 2.86 |

These results indicate a promising therapeutic index for further development as an anticancer agent.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by modulating inflammatory pathways. It has been reported to reduce the production of pro-inflammatory cytokines in various models, which could be beneficial in conditions such as arthritis and other inflammatory diseases .

Study on Structure–Activity Relationship (SAR)

A detailed SAR study demonstrated that modifications on the oxadiazole ring significantly influence the biological activity of derivatives. The presence of bulky aryl groups at specific positions enhances anticancer activity while maintaining low toxicity levels .

In Vivo Studies

In vivo studies using animal models have shown that treatment with this compound leads to significant tumor reduction without notable side effects typically associated with conventional chemotherapeutics .

Q & A

Q. Critical Factors :

Q. Table 1: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Acylation | Methyl 4-(chlorocarbonyl)benzoate, RT, 12h | 85–90 |

| Cyclization | POCl₃, 90°C, 6h | 75–80 |

| Hydrolysis | LiOH, H₂O/THF, 50°C, 4h | 90–95 |

How is the molecular structure of this compound validated?

Basic Research Question

Structural confirmation employs:

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, critical for verifying the oxadiazole ring planarity and phenyl substituent orientation .

- Spectroscopy :

- ¹H/¹³C NMR : Peaks at δ 8.1–8.3 ppm (aryl protons) and δ 3.5–3.7 ppm (amine-CH₂) confirm connectivity.

- IR : Stretching at 1620 cm⁻¹ (C=N) and 1250 cm⁻¹ (C-O) validate the oxadiazole core.

Advanced Insight : For ambiguous tautomers (e.g., oxadiazole vs. triazole), differential scanning calorimetry (DSC) can detect phase transitions linked to tautomeric shifts .

What experimental strategies resolve contradictions in stability data under basic conditions?

Advanced Research Question

Contradictions arise from pH-dependent degradation pathways. A systematic approach includes:

Kinetic Profiling : Monitor degradation rates via HPLC at varying pH (e.g., 7–12).

Isolation of Intermediates : Use preparative TLC to identify byproducts (e.g., triazoles via ring rearrangement).

Mechanistic Studies : Isotopic labeling (e.g., D₂O) clarifies proton transfer steps in base-catalyzed reactions.

Q. Example from Literature :

Q. Table 2: Degradation Kinetics at 25°C

| pH | Rate Constant (k, s⁻¹) | Dominant Pathway |

|---|---|---|

| 7.0 | 1.2 × 10⁻⁵ | Hydrolysis (minor) |

| 10.5 | 3.8 × 10⁻³ | Triazole Rearrangement |

How do computational methods predict the electronic properties of this compound?

Advanced Research Question

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

- HOMO-LUMO Gaps : Correlate with reactivity (e.g., nucleophilic attack at the oxadiazole C3 position).

- Electrostatic Potential Maps : Highlight nucleophilic regions (amine group) and electrophilic sites (oxadiazole ring).

Validation : Compare computed IR spectra with experimental data to refine basis sets .

What biological screening approaches are relevant for this compound?

Advanced Research Question

While direct data is limited, analogous oxadiazoles guide strategies:

Anticancer Assays : MTT viability tests against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination.

Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays.

ADMET Profiling : Predict pharmacokinetics via SwissADME or molecular docking (e.g., CYP450 interactions) .

Caution : Structural analogs show variable solubility; use DMSO stocks <1% to avoid solvent toxicity .

How are crystallographic data discrepancies managed during refinement?

Basic Research Question

Discrepancies (e.g., thermal parameter outliers) are addressed via:

Twinned Data Analysis : SHELXL’s TWIN/BASF commands refine twinned crystals.

Hydrogen Bond Restraints : Apply DFIX constraints to stabilize amine group geometry.

Validation Tools : CheckPLAT/ADDSYM in Olex2 ensure structural plausibility .

Example : A 5-phenyloxadiazole derivative showed R-factor improvement from 0.12 to 0.05 after applying twin refinement .

What safety protocols are critical during handling?

Basic Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.